Tyr-glu

説明

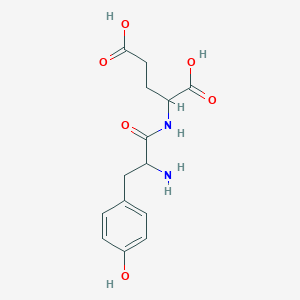

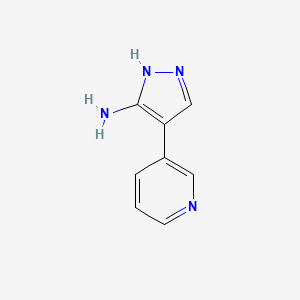

Tyr-glu, also known as Tyr-Gly-Glu-Lys, is a dipeptide composed of the amino acids tyrosine and glutamic acid. It is an important component of many proteins and enzymes, and is widely used in scientific research as a model peptide.

科学的研究の応用

-

Protein and Peptide Modification

- Field: Chemical, Biological, Medical, and Material Sciences .

- Application: Tyrosine residues have become a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Methods: This involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .

- Results: This area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

-

Antioxidative and Anti-inflammatory Molecules

- Field: Biochemistry and Pharmacology .

- Application: Tyrosol (Tyr) is a phenolic compound found in virgin olive oil. After ingestion, Tyr undergoes extensive first pass intestinal/hepatic metabolism .

- Methods: Tyr glucuronate (Tyr-GLU) and sulphate (Tyr-SUL) metabolites were chemically synthesized and explored for their properties against oxidative stress and inflammation in TNF-α-treated human endothelial cells .

- Results: Tyr and Tyr-SUL prevented the rise of reactive oxygen species, the depletion of glutathione, and the down-regulation of glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 genes .

-

Neurotransmitter Synthesis

- Field: Neurobiology .

- Application: Tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play a crucial role in regulating mood, attention, motivation, and stress responses .

- Methods: Tyrosine is synthesized within the body from another amino acid, phenylalanine . It is then used in the production of these neurotransmitters .

- Results: By facilitating the production of these neurotransmitters, tyrosine can help regulate mood and potentially alleviate symptoms of depression .

-

Hormone Production

- Field: Endocrinology .

- Application: Tyrosine serves as a fundamental building block for thyroid hormones .

- Methods: These hormones, produced by the thyroid gland, are responsible for regulating metabolism, growth, and development .

- Results: Proper functioning of these hormones is essential for maintaining normal bodily functions .

-

Enzyme Function

- Field: Biochemistry .

- Application: Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes .

- Methods: This process of phosphorylation helps in signal transduction, a mechanism by which cells respond to various stimuli .

- Results: This functionality is crucial for the proper functioning of various biological processes .

-

Melanin Production

-

Protein Synthesis

-

Adrenal, Pituitary, and Thyroid Glands Hormone Production

-

Dietary Supplement

- Field: Nutrition .

- Application: Tyrosine is used in protein supplements for an inherited disorder called phenylketonuria (PKU) .

- Methods: PKU is a genetic disorder that hinders the body’s ability to metabolize phenylalanine .

- Results: Tyrosine supplementation can help alleviate the symptoms of PKU .

-

Enhanced Cognitive Function

- Field: Neurobiology .

- Application: Studies have suggested that tyrosine supplementation can help improve memory and cognitive function, especially under stressful conditions .

- Methods: This involves the intake of tyrosine supplements .

- Results: Improved memory and cognitive function under stressful conditions .

-

Improved Physical Performance

- Field: Sports Science .

- Application: Some evidence suggests that tyrosine can help maintain physical performance by counteracting stress-induced depletion of neurotransmitters .

- Methods: This involves the intake of tyrosine supplements .

- Results: Improved physical performance under stressful conditions .

-

Mood Regulation

- Field: Psychology .

- Application: By facilitating the production of dopamine, norepinephrine, and epinephrine, tyrosine can help regulate mood and potentially alleviate symptoms of depression .

- Methods: This involves the intake of tyrosine supplements .

- Results: Improved mood and potential alleviation of symptoms of depression .

特性

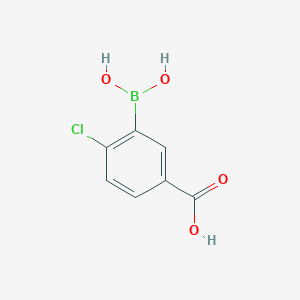

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSLRCZINIDLMU-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-glu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

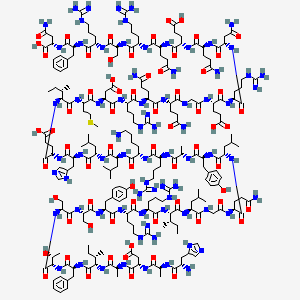

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)